[(2-Bromo-4-methylphenyl)methyl](cyclopropylmethyl)amine
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Overview
Description
(2-Bromo-4-methylphenyl)methylamine is an organic compound that features a bromine atom attached to a benzene ring, which is further substituted with a methyl group and a cyclopropylmethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves the following steps:
Bromination: The starting material, 4-methylbenzylamine, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2-bromo-4-methylbenzylamine.
Cyclopropylmethylation: The brominated intermediate is then reacted with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-methylphenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzylamines.
Oxidation: Formation of benzyl ketones.
Reduction: Formation of benzyl alcohols.
Scientific Research Applications
(2-Bromo-4-methylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and receptor binding due to its structural properties.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for (2-Bromo-4-methylphenyl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclopropylmethylamine group can participate in binding interactions, influencing the activity of the target molecule. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpropiophenone: Shares the bromine and methyl substitutions but differs in the presence of a ketone group.
4-Methylbenzylamine: Lacks the bromine substitution and cyclopropylmethyl group.
Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the aromatic ring and bromine substitution.
Uniqueness
(2-Bromo-4-methylphenyl)methylamine is unique due to the combination of its bromine substitution, methyl group, and cyclopropylmethylamine group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C12H16BrN |
---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
N-[(2-bromo-4-methylphenyl)methyl]-1-cyclopropylmethanamine |
InChI |
InChI=1S/C12H16BrN/c1-9-2-5-11(12(13)6-9)8-14-7-10-3-4-10/h2,5-6,10,14H,3-4,7-8H2,1H3 |
InChI Key |
HBJGUKFTNJGMDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCC2CC2)Br |
Origin of Product |
United States |
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